2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE
Description
This compound is a pyrimidine-based acetamide derivative featuring a benzenesulfonyl group at the 5-position of the pyrimidine ring and a 2,4-dimethoxyphenyl substituent on the acetamide moiety. The pyrimidine core is substituted with an amino group at the 4-position and a sulfanyl-linked acetamide chain at the 2-position. Its molecular formula is C₂₁H₂₁N₅O₄S₂, with a calculated molecular weight of 487.55 g/mol.
Properties
IUPAC Name |
2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S2/c1-28-13-8-9-15(16(10-13)29-2)23-18(25)12-30-20-22-11-17(19(21)24-20)31(26,27)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,23,25)(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRNXMUFHNXDCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting from acyclic starting materials. The synthetic route may include the following steps:
Ring Closure: Formation of the pyrimidine ring through cyclization reactions.
Aromatization: Conversion of the intermediate compounds into aromatic structures.
S-Methylation: Introduction of a methyl group to the sulfur atom.
Oxidation: Conversion of the methylsulfonyl group to the desired sulfonyl group.
Formation of Guanidines: Reaction with suitable amines to introduce the amino group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and coupling reagents (e.g., palladium catalysts). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound’s biological activities make it a candidate for drug development, particularly for neglected tropical diseases.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit key enzymes or interfere with cellular processes in pathogens, leading to their death or inhibition of growth. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related acetamide derivatives with variations in heterocyclic cores, substituents, and aryl groups. Key differences in physicochemical properties and hypothetical bioactivity are highlighted below.
Structural and Functional Group Analysis
Heterocyclic Core
- Target Compound : Pyrimidine ring (6-membered, two nitrogen atoms). Pyrimidines are planar and often involved in DNA/RNA interactions or kinase inhibition .
- Triazole Analogs (Evidenced in compounds from [2], [3], [6], [7]): 1,2,4-Triazole (5-membered, three nitrogen atoms). Triazoles are metabolically stable and facilitate hydrogen bonding, commonly used in antifungal agents .
Substituents on the Heterocycle Benzenesulfonyl Group (Target): Electron-withdrawing; may enhance binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) . Pyridinyl groups (e.g., ) can improve solubility via basic nitrogen .
Acetamide Aryl Substituents
- 2,4-Dimethoxyphenyl (Target): Electron-donating methoxy groups increase lipophilicity, aiding passive diffusion across membranes.
- Biphenylyl/Butylphenyl ([2], [6]): Bulky substituents (e.g., ’s biphenylyl) may sterically hinder binding but improve hydrophobic interactions .
Hypothetical Property and Activity Implications
*Molecular weights estimated from structural formulas.
Key Observations
- Electron Effects : The target’s benzenesulfonyl group contrasts with electron-donating groups (e.g., ’s thienyl), which may reduce metabolic oxidation but limit target affinity .
- Lipophilicity : The dimethoxyphenyl group (Target) confers higher logP than fluorophenyl () or sulfamoyl () analogs, suggesting better tissue penetration .
Biological Activity
The compound 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE is a novel organic molecule with potential therapeutic applications. Its structure includes a pyrimidine ring, an amino group, a benzenesulfonyl group, and an acetamide moiety, which together contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and research findings associated with this compound.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 426.5 g/mol. The compound features a complex arrangement that allows for diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 426.5 g/mol |
| CAS Number | 894946-36-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors involved in various biochemical pathways. The sulfanyl group plays a crucial role in facilitating these interactions, potentially leading to inhibition of enzyme activity or modulation of receptor functions.
Inhibition of Enzymatic Activity
Research indicates that compounds containing benzenesulfonyl groups can act as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes in inflammatory pathways. For instance, studies on related compounds have shown promising inhibitory effects on COX-2 and 5-LOX, suggesting that this compound may exhibit similar properties .
Biological Activity Studies
Several studies have evaluated the biological activities associated with this class of compounds. Key findings include:
- Anti-inflammatory Effects : Compounds similar to this compound have demonstrated significant anti-inflammatory effects in animal models. For example, derivatives were tested for their ability to reduce formalin-induced pain and inhibit capsaicin-induced edema .
- Cardiovascular Effects : A study investigating the impact of benzenesulfonamide derivatives on perfusion pressure in isolated rat hearts indicated that these compounds could significantly lower coronary resistance and perfusion pressure, suggesting potential cardiovascular benefits .
- Docking Studies : Computational docking studies have been employed to predict interactions between the compound and various protein targets. These studies suggest that the compound may bind effectively to calcium channels and other relevant biomolecules, influencing their activity .
Case Studies
Recent research has focused on synthesizing and evaluating various derivatives of benzenesulfonyl acetamides for their biological activities:
- Study on COX-2 Inhibition : A series of N-(benzene sulfonyl) acetamide derivatives were synthesized and evaluated for their COX-2 inhibitory activities. The most potent derivatives exhibited IC50 values in the low micromolar range, indicating strong potential as anti-inflammatory agents .
- Cardiovascular Research : In another study, the effects of 4-(2-aminoethyl)-benzenesulfonamide on coronary resistance were assessed using isolated rat heart models. The results indicated a significant decrease in perfusion pressure compared to control conditions, highlighting the cardiovascular implications of such compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
